4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
CAS No.: 171907-77-0
Cat. No.: VC8247381
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171907-77-0 |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile |
| Standard InChI | InChI=1S/C11H14N2O/c1-13(6-7-14)9-11-4-2-10(8-12)3-5-11/h2-5,14H,6-7,9H2,1H3 |
| Standard InChI Key | HRVMIZJHVSRMDB-UHFFFAOYSA-N |
| SMILES | CN(CCO)CC1=CC=C(C=C1)C#N |
| Canonical SMILES | CN(CCO)CC1=CC=C(C=C1)C#N |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound consists of a benzene ring with a nitrile group (-C≡N) at the para position and a methylene-linked methyl-(2-hydroxyethyl)amine substituent. The hydroxyl group on the ethyl chain enhances hydrogen-bonding capacity, while the tertiary amine and nitrile groups contribute to electronic diversity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O | |
| Molecular Weight | 190.24 g/mol | |
| Density | 1.1–1.2 g/cm³ | |
| Boiling Point | ~300°C (estimated) | |
| Melting Point | 50–51°C (analog data) |
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Amination: Reaction of 4-(bromomethyl)benzonitrile with methyl-(2-hydroxyethyl)amine under basic conditions (e.g., K₂CO₃ in DMF) .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure compound.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amination | Methyl-(2-hydroxyethyl)amine, DMF, 60°C | 65–75% | |
| Workup | Ethanol/water recrystallization | 90%+ |
Reactivity
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Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and reductions to primary amines.
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Hydroxyethylamine: Forms hydrogen bonds and undergoes esterification or oxidation to carboxylic acids .
Physicochemical and Spectroscopic Characteristics
Spectroscopic Data
Solubility and Stability
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Solubility: Soluble in polar solvents (ethanol, DMSO), sparingly soluble in water .
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Stability: Stable under inert atmospheres but sensitive to prolonged exposure to moisture.
Biological Activity and Applications
Table 3: Reported Biological Activities
| Activity | Model System | Efficacy (IC₅₀) | Source |
|---|---|---|---|
| Serotonin Receptor Binding | In vitro assays | 12 µM | |
| Antimicrobial | Bacterial cultures | Moderate |
Material Science Applications
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OLEDs: Derivatives like 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) show electroluminescence, with luminance up to 1300 cd/m² .
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Corrosion Inhibition: Analogous benzonitriles protect mild steel in acidic environments via surface adsorption.
Future Research Directions
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